molecular formula C22H20O13 B190742 Carminic acid CAS No. 1260-17-9

Carminic acid

Cat. No.: B190742
CAS No.: 1260-17-9
M. Wt: 492.4 g/mol
InChI Key: DGQLVPJVXFOQEV-JNVSTXMASA-N
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Mechanism of Action

Target of Action

Carminic acid is a red glucosidal hydroxyanthrapurin that occurs naturally in some scale insects, such as the cochineal, Armenian cochineal, and Polish cochineal . The insects produce the acid as a deterrent to predators . Therefore, the primary targets of this compound are the predators of these insects .

Mode of Action

This compound acts as a deterrent to predators by giving the insects a red appearance . The mode of action of this compound is therefore primarily defensive .

Biochemical Pathways

The biochemical pathway for the production of this compound involves a type III polyketide synthase forming a non-reduced linear octaketide, which is then folded into the desired flavokermesic acid anthrone (FKA) structure by a cyclase and an aromatase from a bacterial type II PKS system . The formed FKA is oxidized to flavokermesic acid and kermesic acid, catalyzed by endogenous monooxygenases . It is then further converted to this compound by the Dactylopius coccus C-glucosyltransferase DcUGT2 .

Pharmacokinetics

It is known that this compound is used as a dye in food and pharmaceutical products , suggesting that it is generally safe for consumption and can be absorbed and metabolized by the human body.

Result of Action

The primary result of the action of this compound is the red color it imparts to the insects that produce it, and to the food, textiles, and cosmetics that it is used to dye . This red color serves as a warning to predators in the case of the insects , and as an appealing color to humans in the case of dyed products .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the production of this compound by insects can be affected by the availability of their host plants, the prickly pear cactus . In addition, the color imparted by this compound can be affected by the pH of the environment . Specifically, this compound molecules behave as bidentate ligands, donating electrons to form a stable coordination complex, making carmine less prone to color changes and ensuring a consistent red color between pH 4-10 .

Biochemical Analysis

Biochemical Properties

Carminic acid is a polyketide secondary metabolite produced by the scale insect Dacylopius coccus . The chemical structure of this compound consists of a core anthraquinone structure linked to a glucose sugar unit . The structure of this compound was speculated to be either from type II polyketide or shikimate pathways .

Cellular Effects

This compound has been shown to enhance the antiviral activity of poly r(A-U) twelve-fold without increasing interferon induction, inactivating the vesicular stomatitis virus, or inducing host cell cytotoxicity

Molecular Mechanism

The formation of the tricyclic core of this compound is achieved via a two-step process wherein a plant type III polyketide synthase (PKS) forms a non-reduced linear octaketide, which subsequently is folded into the desired flavokermesic acid anthrone (FKA) structure by a cyclase and an aromatase from a bacterial type II PKS system .

Temporal Effects in Laboratory Settings

This compound can take on a range of colors depending on pH. This can cause significant color variations. For example, in acidic solutions, the molecule appears orange, whereas, in basic conditions, it appears violet . Such variations are not desirable, especially in commercial settings where consistency is key.

Metabolic Pathways

The biosynthetic mechanisms of formation of polyketides, via the successive condensation of acetyl-CoA and malonyl-CoA units catalyzed by polyketide synthases (PKSs), is well described in bacteria, fungi, and plants .

Transport and Distribution

It is known that this compound is commonly harvested from an American species of scale insects called Dactylopius coccus (or cochineals) .

Subcellular Localization

It is known that this compound is produced by scale insects as a deterrent to predators

Preparation Methods

Synthetic Routes and Reaction Conditions: Carminic acid was first synthesized in the laboratory by organic chemists in 1991 . The synthesis involves the formation of the anthraquinone core structure, followed by the attachment of a glucose sugar unit. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound primarily involves the extraction from cochineal insects. The insects are cultivated or harvested from wild populations, mainly for the wingless females which attach themselves to the prickly pear cactus . The insects are dried and ground into a powder, from which this compound is extracted using solvents . In recent years, researchers have also explored the genetic engineering of microbes, such as Aspergillus nidulans, to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Carminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often require nucleophilic reagents and can occur under both acidic and basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones.

Scientific Research Applications

Carminic acid has a wide range of scientific research applications:

Properties

IUPAC Name

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid
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InChI

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21+/m1/s1
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InChI Key

DGQLVPJVXFOQEV-JNVSTXMASA-N
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Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
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Isomeric SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
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Molecular Formula

C22H20O13
Record name CARMINIC ACID
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DSSTOX Substance ID

DTXSID9022817
Record name Carminic acid
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Molecular Weight

492.4 g/mol
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Physical Description

Carminic acid appears as dark purplish-brown mass or bright red or dark red powder. Darkens at 248 °F. Deep red color in water. Yellow to violet in acidic aqueous solutions. (NTP, 1992), Red to dark red, friable, solid or powder. Cochineal extract is generally a dark red liquid but can also be dried as a powder., Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Dark purplish-brown or bright red solid; [Hawley] Deep violet fine crystals; [MSDSonline], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS]
Record name CARMINIC ACID
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, concentrated sulfuric acid; slightly soluble in ether; practically insoluble in petroleum ether, benzene, chloroform, In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C
Record name CARMINIC ACID
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Mechanism of Action

The food coloring carminic acid redox cycles to produce free radicals. These radicals, in the presence of trace amounts of iron salts, readily damage membrane lipid and degrade the carbohydrate deoxyribose. Damage to membrane lipid appears to involve mainly organic oxygen radicals such as alkoxy and peroxy radicals, whereas that to deoxyribose implicates the hydroxyl radical formed in a Fenton-type reaction. Antioxidants and iron chelators prevent such damage., The antitumor agent carminic acid did not bind to DNA but nicked it slowly, more rapidly when reduced in situ, & still more when prereduced at the quinone moiety.
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Color/Form

Red monoclinic prisms from aqueous methanol, Dark, purplish-brown mass or bright-red powder, Deep red color in water; yellow to violet in acid solutions

CAS No.

1260-17-9, 1343-78-8, 1390-65-4
Record name CARMINIC ACID
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Melting Point

Decomposes at 277 °F (NTP, 1992), 136 °C (decomposes), No distinct melting point; darkens at 120 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the natural function of carminic acid in cochineal insects?

A1: this compound acts as a potent feeding deterrent against predators, particularly ants []. This suggests that it evolved as a chemical defense mechanism in cochineal insects. Interestingly, some predators, like the larvae of the pyralid moth (Laetilia coccidivora), can tolerate and even sequester this compound for their own defense [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C22H20O13, and its molecular weight is 492.39 g/mol.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Various spectroscopic techniques are employed for this compound characterization, including:* UV-Vis spectrophotometry: This technique helps determine this compound concentration and assess its stability under different conditions [, , , ]. * Infrared (IR) spectroscopy: Provides information about the functional groups present in this compound, contributing to its structural elucidation [].* Nuclear Magnetic Resonance (NMR) spectroscopy: Advanced NMR techniques, including 2D-INADEQUATE, provide detailed structural information about this compound and its derivatives [].* Mass Spectrometry (MS): Used in combination with techniques like Liquid Chromatography (LC) for separating and identifying this compound and related compounds in complex mixtures [].* Surface-Enhanced Raman Scattering (SERS): A highly sensitive technique used to detect trace amounts of this compound in complex biological samples like feathers [].

Q4: How does this compound behave in different pH conditions?

A5: this compound exhibits pH-dependent color changes [, , ]. In acidic conditions, it appears more orange-red, while in alkaline solutions, it shifts towards a purplish hue. This property makes it suitable for applications where pH-dependent color changes are desired.

Q5: What analytical methods are commonly used for the quantitative analysis of this compound?

A7: Several analytical methods are employed for this compound quantification:* High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying this compound in various matrices, often coupled with UV detection [, , , , ]. * Spectrophotometry: A simple and cost-effective method for quantifying this compound based on its absorbance at specific wavelengths [, , , ].* Capillary Electrophoresis (CE): A high-resolution separation technique that can be coupled with UV detection for sensitive this compound analysis [, ].

Q6: What are the advantages and limitations of using HPLC for this compound analysis?

A6:Advantages:* High sensitivity and selectivity: HPLC allows for the separation and quantification of this compound even in complex matrices.* Versatility: Can be coupled with various detectors, including UV, diode array (PDA), and mass spectrometry (MS), for improved identification and quantification.

Q7: What are some alternatives to this compound as a red colorant?

A7: Several natural and synthetic alternatives to this compound exist, each with its own set of properties and applications:

  • Laccaic acid: A red dye derived from lac insects, similar in structure to this compound, but with lower tinctorial strength [, ].

Q8: How has the use of this compound evolved throughout history?

A10: this compound has a rich history, dating back centuries. It was used by ancient civilizations, including the Aztecs and Incas, as a textile dye and for artistic purposes []. With the arrival of Europeans in the Americas, cochineal became a valuable trade commodity, prized for its vibrant and colorfast properties []. Today, this compound remains an important natural colorant, widely used in the food, pharmaceutical, and cosmetic industries [, , ].

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